

CAS number 163685-38-9 physicochemical data

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Compound of Interest

Compound Name:	1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol
CAS No.:	163685-38-9
Cat. No.:	B138067

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An In-Depth Technical Guide to the Physicochemical Properties of CAS 163685-38-9 (ortho-Metoprolol)

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound identified by CAS number 163685-38-9. This molecule, known by several synonyms including ortho-Metoprolol and Metoprolol EP Impurity E, is of significant interest to researchers in pharmaceutical sciences and drug development. It is recognized both as a key synthetic intermediate for the beta-blocker bisoprolol and as a known impurity in the synthesis of metoprolol.^{[1][2]} Understanding its fundamental chemical and physical characteristics is crucial for its effective use in synthesis, for analytical method development, and for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This document synthesizes available data to provide a detailed resource for laboratory professionals.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. The compound is unambiguously defined by the following identifiers and structural features.

- IUPAC Name: 1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[1][3]
- Synonyms: ortho-Metoprolol, (2RS)-1-[2-(2-Methoxyethyl)phenoxy]- 3-[(1-methylethyl)amino]propan-2-ol, Metoprolol impurity 1, Metoprolol EP Impurity E[2][4][5][6]
- CAS Number: 163685-38-9
- Molecular Formula: C₁₅H₂₅NO₃[1][4][7]
- Molecular Weight: 267.36 g/mol [2][7]

Chemical Structure

The molecular structure of CAS 163685-38-9 is depicted below. It features a phenoxy propanolamine backbone, which is characteristic of many beta-blockers. Key functional groups include a secondary amine, a secondary alcohol, an ether, and an aromatic ring.

Caption: 2D Chemical Structure of CAS 163685-38-9.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, as well as handling and storage requirements.

Property	Value	Source	Significance in Drug Development & Research
Physical State	White to Off-White Solid	[2]	Affects handling, formulation (e.g., for tableting), and dissolution rates.
Melting Point	64 - 66 °C	[2]	A key indicator of purity. A sharp melting range suggests high purity. Important for manufacturing processes like hot-melt extrusion.
Boiling Point	398.6 ± 37.0 °C (Predicted)	[2]	Indicates thermal stability. As a predicted value, it should be confirmed experimentally if high-temperature processing is required.
Solubility	Slightly soluble in Chloroform and Methanol.	[2]	Crucial for formulation development. Limited aqueous solubility can pose challenges for oral bioavailability and requires formulation strategies like salt formation or use of excipients.
pKa	13.87 ± 0.20 (Predicted)	[2]	The pKa of the secondary amine is critical. It determines the ionization state at

physiological pH (approx. 7.4), which governs solubility, receptor binding, and cell membrane permeability.

LogP

1.6132 (Predicted)

[4]

The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value of 1.61 suggests moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility.[1]

Computational Data and Molecular Descriptors

In modern drug discovery, computational models are used to predict the properties of molecules, saving time and resources. These descriptors provide insight into a molecule's potential pharmacokinetic behavior.

Descriptor	Value	Source	Relevance in Drug Discovery
Topological Polar Surface Area (TPSA)	50.72 Å ²	[4]	TPSA is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration. A value < 140 Å ² is generally associated with good oral bioavailability.
Hydrogen Bond Donors	2	[4]	The number of N-H and O-H bonds. Important for receptor binding and solubility. Following Lipinski's Rule of Five, a value ≤ 5 is favorable for oral absorption.
Hydrogen Bond Acceptors	4	[4]	The number of N and O atoms. Also critical for binding and solubility. A value ≤ 10 is favored by Lipinski's Rule of Five.
Rotatable Bonds	9	[4]	Indicates molecular flexibility. A higher number of rotatable bonds can negatively impact oral bioavailability. A value ≤ 10 is generally considered favorable.

Safety and Handling

Proper handling of any chemical is paramount for laboratory safety. The following information is derived from available safety data.

- GHS Classification:
 - Pictograms: GHS08 (Health Hazard), GHS09 (Hazardous to the Aquatic Environment)[4]
 - Signal Word: Warning[4]
 - Hazard Statements:
 - H361: Suspected of damaging fertility or the unborn child.[4]
 - H411: Toxic to aquatic life with long-lasting effects.[4]
 - Precautionary Statements:
 - P273, P280, P391, P405[4]
- Recommended Laboratory Practices:
 - Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
 - Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.[1]
 - Storage: Store in a tightly sealed container in a cool, dry place, protected from light and kept under an inert atmosphere.[2][4]
 - Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[4]

Experimental Protocols & Workflows

To ensure data integrity, standardized experimental protocols are essential. Below is a representative workflow for the structural confirmation and purity assessment of a new batch of CAS 163685-38-9.

Workflow: Identity and Purity Confirmation

Caption: Workflow for analytical validation of CAS 163685-38-9.

Detailed Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a starting point for developing a method to assess the purity of ortho-Metoprolol.

- System Preparation:
 - HPLC System: A standard analytical HPLC with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detector Wavelength: 275 nm.
 - Column Temperature: 30 °C.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of CAS 163685-38-9 standard or sample.
 - Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
 - Further dilute to a working concentration of approximately 0.1 mg/mL.

- Analysis:
 - Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
 - Inject 10 μ L of the prepared sample.
 - Run a gradient elution, for example: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 10% B.
 - Monitor the chromatogram for the main peak corresponding to the compound and any impurity peaks.
- Data Interpretation:
 - Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area Percent method). The purity should typically be $\geq 98\%$ for use as a reference standard.[4]

Conclusion

CAS 163685-38-9, or ortho-Metoprolol, is a well-characterized molecule with defined physicochemical properties. Its moderate lipophilicity and predicted molecular descriptors align with characteristics favorable for pharmaceutical development. The available data on its melting point, solubility, and safety provide a solid foundation for its handling and application in a research setting. As a known impurity and synthetic intermediate, the analytical protocols outlined here are crucial for quality control and ensuring the integrity of related pharmaceutical products.

References

- Metoprolol EP Impurity E | 163685-38-9 - SynZeal. [[Link](#)]
- Metoprolol Dimer - Allmpus - Research and Development. [[Link](#)]
- CAS No : 163685-38-9| Product Name : Metoprolol Succinate - Impurity E - Pharmaffiliates. [[Link](#)]

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Sources

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